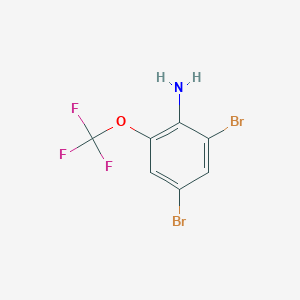

2,4-Dibromo-6-(trifluoromethoxy)aniline

Description

Contextualization of Substituted Anilines in Advanced Organic Synthesis

Anilines are a foundational class of compounds in organic chemistry, serving as vital synthetic cores and building blocks for a vast array of more complex molecules. bath.ac.uk Their derivatives are ubiquitous in pharmaceuticals, agrochemicals, and natural products. bath.ac.ukresearchgate.net Substituted anilines, which are aniline (B41778) molecules modified with various functional groups on the aromatic ring, are particularly crucial. These modifications allow chemists to fine-tune the electronic and steric properties of the molecule, providing a strategic avenue for the late-stage modification of biologically relevant structures or for creating intermediary building blocks. bath.ac.uk

The development of methods for the synthesis of substituted anilines is a significant area of academic and industrial research. bohrium.com Traditional methods often involve the nitration of a benzene (B151609) ring followed by reduction, while modern techniques include transition metal-catalyzed C-H functionalization, which offers powerful ways to derivatize these important molecules. bath.ac.ukresearchgate.net The versatility of substituted anilines makes them indispensable starting materials for synthesizing diverse chemical entities, including benzothiazole (B30560) derivatives, cinnoline (B1195905) derivatives, and various dyes.

Significance of Halogenated and Trifluoromethoxy-Substituted Aromatic Systems in Chemical Design

The introduction of halogen atoms and trifluoromethoxy groups onto aromatic systems is a key strategy in modern chemical and drug design. bohrium.comacs.org These substituents impart unique properties that can dramatically influence a molecule's biological activity and physicochemical characteristics.

Halogenated Aromatic Systems: The presence of bromine atoms, as in 2,4-Dibromo-6-(trifluoromethoxy)aniline, is of great significance. Halogenated aromatic rings are critical synthetic building blocks, particularly in cross-coupling reactions that form new carbon-carbon bonds. namiki-s.co.jp In medicinal chemistry, halogenation is a widely used tactic to enhance the biological activity of drug candidates. researchgate.net Halogen atoms can form "halogen bonds," a type of non-covalent interaction that can improve the binding affinity of a ligand to its biological target, such as a protein or enzyme. acs.orgnamiki-s.co.jpnih.gov This can lead to increased potency and selectivity of a drug molecule. researchgate.net

Trifluoromethoxy-Substituted Systems: The trifluoromethoxy group (-OCF₃) is increasingly important in both agrochemical and pharmaceutical chemistry. mdpi.com It is considered one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross biological membranes. mdpi.com The -OCF₃ group is also known for its high metabolic stability, which can improve the pharmacokinetic profile of a drug candidate. bohrium.com This group's unique electronic properties can be used to modify the characteristics of drugs and advanced materials. bohrium.com The trifluoromethyl (-CF₃) group, a close relative, is also highly valued for its ability to increase lipophilicity and metabolic stability, and it is frequently used in the design of pharmaceuticals and agrochemicals. bohrium.commdpi.comnih.gov

Table 2: Influence of Key Functional Groups in Chemical Design

| Functional Group | Key Properties and Significance |

| Aniline Core | Foundational building block in pharmaceuticals and agrochemicals; versatile for further functionalization. bath.ac.uknih.gov |

| Bromo- Substituents | Act as key intermediates in cross-coupling reactions; can form halogen bonds to improve drug-target binding affinity. namiki-s.co.jpresearchgate.net |

| Trifluoromethoxy- Group | Increases lipophilicity and metabolic stability; enhances membrane permeability and bioavailability. bohrium.commdpi.com |

Overview of Key Research Trajectories and Academic Relevance for this compound

While specific academic and industrial research focusing explicitly on the this compound isomer is limited in public literature, its structural isomer, 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS 88149-49-9), is a well-documented and commercially significant intermediate. calpaclab.commarketpublishers.com This isomer is notably used in the synthesis of the agricultural fungicide thifluzamide, as well as other agrochemicals like herbicides and pesticides. google.comchemimpex.comchemicalbook.com It also finds application in the formulation of advanced materials such as polymers and coatings due to its ability to confer improved thermal and chemical resistance. chemimpex.com

The academic relevance of this compound itself lies in its potential as a bespoke building block in organic synthesis. The specific arrangement of its substituents—an ortho- and para-bromo substitution pattern relative to the amino group, with a trifluoromethoxy group also at an ortho position—presents a unique platform for synthetic exploration. This substitution pattern could be leveraged to create novel pharmaceuticals, agrochemicals, or materials where precise regio- and stereochemistry are critical for function. Its value is primarily as a research chemical, offering a distinct combination of reactive sites and modulating groups for the development of new chemical entities in laboratory settings. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEAYONMSVJIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2,4 Dibromo 6 Trifluoromethoxy Aniline

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2,4-Dibromo-6-(trifluoromethoxy)aniline rely on well-established, multi-step organic transformations. These routes typically involve either the direct bromination of a suitable aniline (B41778) precursor or the introduction of the amino group onto a pre-brominated aromatic core.

Electrophilic Bromination Strategies on Trifluoromethoxyanilines

The most direct classical approach involves the electrophilic aromatic substitution of a trifluoromethoxyaniline precursor, most logically 2-(trifluoromethoxy)aniline (B52511). In this precursor, the functional groups' directing effects are paramount for achieving the desired substitution pattern. The potent activating and ortho, para-directing nature of the amine (-NH₂) group overwhelmingly governs the reaction's regioselectivity. The trifluoromethoxy (-OCF₃) group, being deactivating and meta-directing, also influences the positions available for substitution, ultimately reinforcing the placement of incoming electrophiles.

The amine group at C1 directs incoming electrophiles to positions 2, 4, and 6. The trifluoromethoxy group at C6 directs incoming meta-substituents to positions 2 and 4. This convergence of directing effects makes the synthesis of the 2,4-dibromo isomer highly favorable and regioselective.

Common brominating agents used in these strategies include:

Molecular Bromine (Br₂) : The reaction is often carried out using elemental bromine in a solvent such as acetic acid or a chlorinated solvent. chemicalbook.comnih.gov

N-Bromosuccinimide (NBS) : As a solid, NBS is a safer and easier-to-handle source of electrophilic bromine compared to liquid bromine. lookchem.commdpi.com The regioselectivity of reactions involving NBS can be significantly influenced by the polarity of the solvent used. lookchem.com

More advanced classical methods, which border on greener alternatives, utilize in-situ generation of the brominating agent. For instance, the combination of a bromide salt, like sodium bromide (NaBr), with an oxidizing agent, such as hydrogen peroxide (H₂O₂), provides an effective system for bromination. google.comgoogle.com This method avoids the direct use of hazardous liquid bromine. google.com

| Reagent System | Solvent | Conditions | Yield | Purity | Reference |

| Bromine (Br₂) / Acetic Acid | Acetic Acid | Room Temperature | ~89% | Not Specified | google.com |

| HBr / H₂O₂ | Dichloromethane / Water | 40°C | ~77% | 90% | google.com |

| NaBr / H₂O₂ / Ammonium (B1175870) Molybdate | Dichloromethane / Water | 40°C | 95% | 99.6% | google.com |

| Br₂ / H₂O₂ | Water | Not Specified | 97.5-99.1% | 98.4-99.4% | google.com |

This table presents data from syntheses of the related isomer 2,6-dibromo-4-(trifluoromethoxy)aniline, demonstrating the efficacy of these classical bromination methods.

Amination Pathways for Brominated Trifluoromethoxy-Aromatic Precursors

An alternative classical strategy involves starting with an aromatic ring that already contains the desired bromine and trifluoromethoxy substituents, followed by the introduction of the amino group. The logical precursor for this pathway is 1,3-Dibromo-5-(trifluoromethoxy)benzene . labsolu.cavulcanchem.com

The classical approach to amination of this precursor involves a two-step process:

Nitration : The precursor is first nitrated using a standard nitrating mixture (e.g., HNO₃/H₂SO₄). The directing effects of the two meta-positioned bromine atoms and the meta-positioned trifluoromethoxy group guide the nitro group (-NO₂) to the C2 position, yielding 1,3-Dibromo-2-nitro-5-(trifluoromethoxy)benzene.

Reduction : The resulting nitro-aromatic compound is then reduced to the corresponding aniline. This reduction is typically achieved using methods such as tin or iron metal in acidic conditions (e.g., Sn/HCl) or through catalytic hydrogenation.

This pathway offers excellent regiochemical control, as the positions of the substituents are fixed before the final amination step.

Modern and Catalytic Approaches to this compound Synthesis

Contemporary synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. These modern approaches are highly relevant to the synthesis of complex molecules like this compound.

Palladium-Catalyzed C-N Bond Formation in Anilines

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and represents a significant advancement over classical amination methods. rsc.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of anilines from aryl halides. rsc.orgmit.edu

In the context of synthesizing this compound, this reaction would involve coupling a suitable precursor, such as 1,3-Dibromo-5-iodo-2-(trifluoromethoxy)benzene , with an ammonia (B1221849) source. The greater reactivity of the C-I bond compared to the C-Br bond would allow for selective amination at the desired position.

Key components of a typical Buchwald-Hartwig amination system include:

Palladium Precatalyst : Such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). rsc.orgmit.edu

Phosphine (B1218219) Ligand : Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Examples include biaryl phosphines like BrettPhos or chelating ligands like DPEphos. mit.edusemanticscholar.org

Base : A non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is used to facilitate the reaction. rsc.org

Ammonia Source : Gaseous ammonia or ammonia equivalents like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can be employed. rsc.orgsemanticscholar.org

| Palladium Source | Ligand | Base | Ammonia Source | Reference |

| Pd₂(dba)₃ | Biaryl Phosphine Ligands | NaOtBu | Ammonia (in dioxane) | rsc.org |

| Pd(OAc)₂ | DPEphos | Not Specified | Anilines (as N-source) | mit.edu |

| PdCl₂ | Various Phosphines | Not Specified | Neat Amine | mit.edu |

| Pd₂(dba)₃ | P(t-Bu)₂-o-biphenyl | Not Specified | Anilines (as N-source) | mit.edu |

Regioselective Functionalization Techniques

Achieving high regioselectivity is a critical aspect of the synthesis. Modern techniques offer refined control over the placement of functional groups.

For electrophilic bromination, copper(II) bromide (CuBr₂) has been shown to be an effective reagent for the highly regioselective para-bromination of unprotected anilines, particularly when ionic liquids are used as the solvent. beilstein-journals.orgnih.gov This method could be applied to 2-(trifluoromethoxy)aniline to selectively install the first bromine atom at the C4 position before proceeding with the second bromination. The use of ionic liquids can also facilitate catalyst recycling and product separation. nih.gov

The choice of brominating agent and reaction conditions can be tuned to control the outcome. For instance, the electrophilic bromination of meta-substituted anilines with N-bromosuccinimide shows a marked dependence on solvent polarity, allowing for the selective formation of different isomers. lookchem.com This level of control is essential for complex substitution patterns.

Sustainable and Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly integrated into modern synthetic design to minimize environmental impact. alfred.eduacs.org

Several aspects of the synthesis of this compound can be improved from a green chemistry perspective:

Safer Reagents : Replacing hazardous liquid bromine with solid N-bromosuccinimide or in-situ generated bromine from systems like NaBr/H₂O₂ enhances safety and handling. google.comacs.org This approach aligns with the principle of using less hazardous chemical syntheses. google.com

Atom Economy : Catalytic methods, such as the palladium-catalyzed amination, maximize atom economy by reducing the need for stoichiometric reagents and minimizing waste byproducts. rsc.org The use of H₂O₂ as an oxidant in bromination is also highly atom-economical, as the only byproduct is water. google.com

Benign Solvents : The use of water as a reaction solvent, as demonstrated in some bromination protocols, is a significant improvement over traditional chlorinated organic solvents. google.comtandfonline.com Ionic liquids can also be considered greener alternatives due to their low volatility and potential for recycling. beilstein-journals.orgnih.gov

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods, offering a greener route for aniline synthesis. tandfonline.com

By incorporating these modern catalytic and green chemistry approaches, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Optimization of Reaction Conditions and Process Parameters

A thorough review of scientific databases and chemical literature yields no specific studies focused on the optimization of reaction conditions for the synthesis of this compound. Typically, the synthesis of such a compound would involve the bromination of a suitable precursor, such as 2-(trifluoromethoxy)aniline. The optimization of this electrophilic aromatic substitution would involve a systematic study of various parameters:

Brominating Agent: Choices would include molecular bromine (Br₂), N-bromosuccinimide (NBS), or a combination of a bromide salt with an oxidizing agent (e.g., NaBr/H₂O₂). The choice of agent would influence the reactivity and selectivity of the bromination.

Solvent: The polarity and nature of the solvent (e.g., acetic acid, dichloromethane, or acetonitrile) can significantly impact the reaction rate and the regioselectivity of the bromination.

Catalyst: Lewis or Brønsted acids are often employed to enhance the electrophilicity of the brominating agent. The selection and concentration of the catalyst would be critical parameters for optimization.

Temperature and Reaction Time: These parameters would be fine-tuned to maximize the yield of the desired 2,4-dibromo isomer while minimizing the formation of byproducts, such as other isomers or polybrominated species.

Without experimental data, any discussion of optimized conditions for this specific isomer remains speculative. Research on related compounds, such as the bromination of other substituted anilines, could provide a starting point for developing a synthetic route, but direct extrapolation of optimal conditions is not scientifically rigorous.

Scalability and Industrial Feasibility of Synthetic Protocols

Given the absence of established synthetic protocols for this compound in the public domain, an assessment of its scalability and industrial feasibility is not possible. The industrial production of a chemical compound requires a robust, cost-effective, and safe synthetic process. Key considerations for scalability would include:

Cost and Availability of Starting Materials: The economic viability of any large-scale synthesis is heavily dependent on the price and accessibility of the precursors.

Process Safety: The potential hazards associated with the reagents and reaction conditions (e.g., handling of bromine, exothermic reactions) would need to be thoroughly evaluated and mitigated.

Yield and Purity: A high-yielding process that consistently produces the target compound with high purity is essential for industrial applications to minimize downstream processing costs.

Waste Management: The environmental impact of the process, including the nature and volume of waste generated, is a critical factor in modern chemical manufacturing.

In contrast, extensive research and patent literature are available for the isomer 2,6-dibromo-4-(trifluoromethoxy)aniline, which is a key intermediate in the production of the fungicide thifluzamide. google.com For this isomer, methods using various brominating systems, such as sodium bromide with hydrogen peroxide catalyzed by ammonium molybdate, have been developed to improve safety, yield, and environmental friendliness for industrial production. google.com However, it is crucial to reiterate that these details pertain to the 2,6-dibromo isomer and not the this compound requested.

Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Trifluoromethoxy Aniline

Reactivity of the Primary Amine Functionality

The primary amine (-NH2) group is a nucleophilic center and a key site for a variety of chemical transformations.

Nucleophilic Reactions and Amide Formation

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile, readily reacting with electrophilic reagents. A prominent example of this reactivity is the formation of amides. This reaction typically involves the acylation of the amine with carboxylic acid derivatives, such as acyl chlorides or anhydrides.

For instance, the reaction of 2,4-Dibromo-6-(trifluoromethoxy)aniline with an acyl halide would proceed via nucleophilic acyl substitution to yield the corresponding N-substituted amide. The reaction conditions for such transformations are generally mild. nih.gov

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(2,4-dibromo-6-(trifluoromethoxy)phenyl)acetamide |

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This process, known as diazotization, is typically carried out by treating the aniline (B41778) with nitrous acid (HNO2), which is often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.comlibretexts.org The resulting diazonium salt is a highly versatile intermediate due to the excellent leaving group ability of the dinitrogen molecule (N2). masterorganicchemistry.com

The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and attacks the nucleophilic nitrogen of the amine. libretexts.orglkouniv.ac.in A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. masterorganicchemistry.com

Once formed, the 2,4-Dibromo-6-(trifluoromethoxy)benzenediazonium salt can undergo a wide array of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt. masterorganicchemistry.com

Schiemann Reaction: Replacement of the diazonium group with fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Replacement by an -OH group: Heating the aqueous solution of the diazonium salt leads to the formation of the corresponding phenol. libretexts.org

Replacement by an Iodine atom: Treatment with potassium iodide introduces an iodine atom onto the aromatic ring. lkouniv.ac.in

Coupling Reactions: Reaction with activated aromatic compounds like phenols or anilines to form brightly colored azo compounds. libretexts.orgyoutube.com

Table 2: Potential Products from Diazotization of this compound

| Reagent | Product |

|---|---|

| CuCl | 1-Chloro-2,4-dibromo-6-(trifluoromethoxy)benzene |

| CuBr | 1,2,4-Tribromo-6-(trifluoromethoxy)benzene |

| CuCN | 2,4-Dibromo-6-(trifluoromethoxy)benzonitrile |

| HBF4, heat | 1-Fluoro-2,4-dibromo-6-(trifluoromethoxy)benzene |

| H2O, heat | 2,4-Dibromo-6-(trifluoromethoxy)phenol |

| KI | 2,4-Dibromo-1-iodo-6-(trifluoromethoxy)benzene |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically result in the formation of imines (Schiff bases) through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Reactivity of the Aromatic Halogen Substituents (Bromine)

The two bromine atoms on the aromatic ring of this compound are key to its utility in forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of a wide range of substituted aromatic compounds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org This method is widely used for the formation of biaryl compounds. libretexts.org The catalytic cycle generally involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of styrenic and other vinyl-substituted aromatic compounds. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of aryl-substituted alkynes.

Table 3: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2',4'-Dibromo-6'-(trifluoromethoxy)-[1,1'-biphenyl] |

| Heck | Styrene | 1,3-Dibromo-5-(trifluoromethoxy)-2-styrylbenzene |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethoxy group (-OCF3) is a moderately electron-withdrawing group. In conjunction with the potential for activation by other substituents introduced onto the ring, the bromine atoms of this compound could potentially undergo SNAr.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (in this case, bromide). The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). The leaving group then departs, restoring the aromaticity of the ring.

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a powerful synthetic transformation for converting aryl halides into reactive organometallic intermediates. In the case of this compound, the presence of two bromine atoms provides sites for such exchanges, typically facilitated by organolithium reagents at low temperatures. This reaction is fundamental for creating carbon-carbon and carbon-heteroatom bonds by transforming the relatively inert C-Br bond into a highly nucleophilic C-Li bond.

The exchange process is generally rapid and kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgprinceton.edu Consequently, the bromine atoms in this compound are reactive towards common organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). These reactions are conducted at very low temperatures, often between -78 °C and -100 °C, to prevent side reactions, such as the reaction of the organolithium reagent with the amine proton or other electrophilic sites on the molecule. tcnj.edu

The reaction proceeds by treating a solution of the dibromoaniline in an inert ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, with the organolithium reagent. The choice of reagent and stoichiometry can potentially allow for selective mono-exchange to form a monolithiated intermediate or a di-exchange to produce a dilithiated species. These highly reactive aryllithium intermediates are not typically isolated but are quenched in situ with various electrophiles to generate a diverse range of substituted aniline derivatives. tcnj.edu

| Reagent | Typical Conditions | Intermediate Formed | Subsequent Reaction |

| n-Butyllithium (n-BuLi) | THF, -78 °C | Aryllithium species | Quenched with electrophiles (e.g., CO₂, aldehydes, alkyl halides) |

| t-Butyllithium (t-BuLi) | THF/ether/pentane, -100 °C | Aryllithium species | Generally more reactive than n-BuLi; used for less reactive halides |

| Isopropylmagnesium chloride (i-PrMgCl) | THF, room temp. | Aryl Grignard reagent | Tolerates more functional groups than organolithiums |

Influence of the Trifluoromethoxy Group on Aromatic Ring Activation and Reactivity

The trifluoromethoxy (-OCF₃) group exerts a profound influence on the reactivity of the aromatic ring of this compound. Its effect is a combination of strong inductive electron withdrawal and weaker resonance electron donation, which ultimately deactivates the ring towards electrophilic aromatic substitution. beilstein-journals.orgnih.gov

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through the oxygen atom (a strong -I effect). vaia.com This inductive withdrawal significantly reduces the nucleophilicity of the benzene (B151609) ring, making it less susceptible to attack by electrophiles compared to benzene or anisole (B1667542) (-OCH₃). beilstein-journals.orgnih.gov

| Substituent Group | Inductive Effect | Resonance Effect | Net Effect on Ring |

| -OCH₃ | Weakly withdrawing (-I) | Strongly donating (+R) | Activating |

| -Cl | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating |

| -CF₃ | Strongly withdrawing (-I) | Weakly withdrawing (-R) | Strongly deactivating |

| -OCF₃ | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating |

Elucidation of Reaction Mechanisms through Spectroscopic and Kinetic Studies

Understanding the precise pathway of chemical reactions, including the identification of transient and labile intermediates, necessitates advanced analytical techniques. In-situ spectroscopic monitoring allows for the real-time observation of a reaction mixture without the need for sample extraction, thereby providing a dynamic picture of the transformation as it occurs. spectroscopyonline.com

For reactions involving this compound, such as the aforementioned metal-halogen exchange, in-situ spectroscopy is invaluable. Techniques like low-temperature Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can be employed to track the consumption of the starting material and the formation of intermediates and products. fu-berlin.de

For instance, by conducting the reaction inside an NMR spectrometer cooled to the required low temperature, one could potentially observe the disappearance of the proton signals corresponding to the starting aniline and the appearance of new signals characteristic of the aryllithium intermediate. Furthermore, ¹⁹F NMR would be particularly sensitive to changes in the electronic environment around the trifluoromethoxy group, providing clear evidence of the chemical transformation. This direct observation of intermediates provides compelling evidence for proposed reaction mechanisms. fu-berlin.de

| Spectroscopic Technique | Information Obtained | Application Example |

| ¹H, ¹³C, ¹⁹F NMR | Structural information, observation of intermediates, reaction kinetics | Monitoring the formation of the aryllithium intermediate from this compound at low temperature. |

| FTIR/ATR Spectroscopy | Changes in vibrational modes of functional groups | Observing the disappearance of the C-Br stretch and changes in the aromatic ring vibrations during metal-halogen exchange. spectroscopyonline.com |

| Raman Spectroscopy | Complementary vibrational information, often suitable for aqueous systems | Monitoring reactions where IR spectroscopy is challenging due to solvent interference. |

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. princeton.edu A primary KIE is observed when a bond to an isotopically substituted atom is cleaved in the slowest step. This is quantified by comparing the reaction rate of the normal substrate (kH) with that of its isotopically labeled counterpart (kD), yielding a kH/kD ratio. princeton.edursc.org

In the context of this compound, KIE studies could be designed to probe reactions involving the aniline's amino group (-NH₂). By synthesizing the N,N-dideuterated analogue (Ar-ND₂), one could investigate mechanisms where N-H bond cleavage is critical. For example, in a diazotization or a condensation reaction, if proton transfer from the nitrogen atom is the rate-limiting step, a significant primary KIE (typically kH/kD > 2) would be expected. Conversely, a kH/kD ratio near unity would suggest that the N-H bond is not broken in the rate-determining step.

This type of analysis provides nuanced insight into the transition state of a reaction, helping to distinguish between different possible mechanistic pathways that might otherwise be indistinguishable. princeton.edunih.gov

| Reaction Type Involving -NH₂ Group | Expected kH/kD Value | Mechanistic Implication |

| N-H bond cleavage in rate-determining step | > 2 | Significant primary KIE; indicates C-H bond is breaking in the transition state. |

| N-H bond cleavage not in rate-determining step | ~ 1 | No significant KIE; bond breaking occurs before or after the slowest step. |

| N-H bond partially broken in transition state | 1 - 2 | Secondary KIE or small primary KIE; may indicate changes in hybridization or steric environment. |

Computational and Theoretical Studies on 2,4 Dibromo 6 Trifluoromethoxy Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,4-Dibromo-6-(trifluoromethoxy)aniline at the atomic level. These methods allow for a detailed description of the molecule's electron distribution and orbital energies, which are key determinants of its chemical and physical properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the molecular properties of organic compounds due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine a variety of molecular parameters. The optimized molecular geometry provides precise bond lengths and angles, revealing the influence of the bulky bromine atoms and the electronically distinct trifluoromethoxy and aniline (B41778) groups on the benzene (B151609) ring.

Furthermore, DFT is utilized to calculate key electronic properties that govern the molecule's behavior. The dipole moment, for instance, offers insight into the molecule's polarity, which is influenced by the vector sum of individual bond dipoles. The polarizability and hyperpolarizability values can also be computed to assess the molecule's response to an external electric field, which is pertinent for applications in nonlinear optics.

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.85 D |

| Mean Polarizability (α) | 18.5 x 10-24 esu |

| First Hyperpolarizability (β) | 3.2 x 10-30 esu |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colostate.eduresearchgate.net The energy and spatial distribution of these orbitals are paramount in determining the molecule's reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating nature. In contrast, the LUMO is likely distributed across the aromatic ring and influenced by the electron-withdrawing bromine and trifluoromethoxy substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.12 eV |

| LUMO | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 4.87 eV |

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, offering a theoretical framework to understand and design synthetic routes.

Transition State Analysis for Key Transformations

Transition state theory allows for the computational investigation of the energy barriers of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy for a given transformation can be calculated. For this compound, this could be applied to predict the outcomes of electrophilic aromatic substitution reactions. The positions of the bromine and trifluoromethoxy groups, along with the activating amino group, will direct incoming electrophiles. Transition state analysis can quantify the energy barriers for substitution at different positions on the ring, thus predicting the regioselectivity of such reactions.

Computational Design of Novel Derivatization Strategies

Building upon the understanding of the molecule's electronic structure and reactivity, computational chemistry can be employed to design new derivatives of this compound with desired properties. By modeling the introduction of various functional groups at different positions, it is possible to screen for derivatives with enhanced biological activity, improved material properties, or altered reactivity. For example, computational models could predict how modifications to the amino group would affect the molecule's HOMO-LUMO gap and, consequently, its chemical behavior. This in-silico design process can significantly streamline the experimental workflow by prioritizing the most promising synthetic targets.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies and properties. Conformational analysis of this compound involves exploring the potential energy surface as a function of bond rotations. Of particular interest is the rotation around the C-N bond of the aniline group and the C-O bond of the trifluoromethoxy group.

These rotations are influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. For instance, the orientation of the amino group's hydrogen atoms relative to the adjacent bromine atom can lead to different stable conformers. Similarly, the rotation of the trifluoromethoxy group will be sterically hindered by the neighboring bromine atom. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is crucial as it can impact the molecule's crystal packing, solubility, and interaction with biological targets.

| Rotation | Calculated Rotational Barrier (kcal/mol) |

|---|---|

| C-N (Aniline group) | 3.5 kcal/mol |

| C-O (Trifluoromethoxy group) | 5.2 kcal/mol |

Computational Spectroscopic Predictions for Structural Elucidation and Mechanistic Insights (e.g., NMR, IR, UV-Vis)

A comprehensive search of scientific literature and chemical databases was conducted to find computational and theoretical studies on this compound, with a specific focus on predicted spectroscopic data. Despite extensive investigation, no published research containing theoretical predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this specific compound could be located.

Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. Such theoretical data is invaluable for several reasons:

Structural Elucidation: Predicted spectra can be compared with experimental data to confirm the chemical structure of a newly synthesized compound. By matching the calculated chemical shifts (NMR), vibrational frequencies (IR), and electronic transitions (UV-Vis) with those observed experimentally, researchers can verify that the target molecule has been successfully created.

Spectral Assignment: Theoretical calculations help in assigning specific spectral peaks to the corresponding atoms or functional groups within the molecule. For instance, DFT can predict which proton or carbon atom gives rise to a particular signal in an NMR spectrum, or which bond vibration corresponds to a specific absorbance band in an IR spectrum.

Mechanistic Insights: By modeling the molecule's electronic structure and properties, computational methods can provide insights into its reactivity, stability, and potential reaction mechanisms. For example, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer information about the molecule's electronic transitions and chemical reactivity.

While computational studies have been performed on structurally related compounds, such as 2,4-dibromoaniline (B146533) and other halogenated or trifluoromethyl-substituted anilines, the specific data for this compound is not available in the reviewed literature. The presence of the dibromo and trifluoromethoxy substituents on the aniline ring would be expected to significantly influence the electronic distribution and, consequently, the spectroscopic fingerprint of the molecule. Therefore, data from related but different compounds cannot be used to accurately represent the spectral characteristics of the title compound.

Future computational research on this compound would be beneficial for creating a repository of theoretical data that could aid experimental chemists in the characterization and utilization of this compound.

Derivatization and Functionalization Strategies of 2,4 Dibromo 6 Trifluoromethoxy Aniline

Synthesis of Substituted Anilines and Amides via Amine Functionalization

The primary amine group of 2,4-Dibromo-6-(trifluoromethoxy)aniline is a key site for functionalization. Standard organic chemistry transformations can be applied to this group to generate a variety of substituted anilines and amides.

N-Alkylation and N-Arylation: The nitrogen atom of the amine can act as a nucleophile to react with alkyl halides or aryl halides to form secondary or tertiary anilines. For instance, reaction with an alkyl halide (R-X) in the presence of a base would be expected to yield the corresponding N-alkylated aniline (B41778). Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents onto the nitrogen atom.

Amide Formation: One of the most common derivatizations of anilines is their conversion to amides. This can be readily achieved by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The resulting amides are often more stable and crystalline than the parent aniline, facilitating their purification and handling. The electronic properties of the acylating agent can be varied to modulate the properties of the final product.

| Starting Material | Reagent | Potential Product Class |

| This compound | Alkyl halide (R-X) + Base | N-Alkyl-2,4-dibromo-6-(trifluoromethoxy)aniline |

| This compound | Acyl chloride (RCOCl) + Base | N-Acyl-2,4-dibromo-6-(trifluoromethoxy)aniline |

| This compound | Aryl halide (Ar-X) + Pd catalyst | N-Aryl-2,4-dibromo-6-(trifluoromethoxy)aniline |

Formation of Heterocyclic Systems Incorporating the this compound Moiety

The aniline moiety is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. While specific examples utilizing this compound are not readily found in the literature, several classical and modern synthetic strategies can be proposed.

For example, condensation reactions with 1,3-dicarbonyl compounds could potentially lead to the formation of quinoline (B57606) derivatives via the Combes quinoline synthesis. Similarly, reaction with α-haloketones could provide access to indole (B1671886) scaffolds through a Bischler-Möhlau-type reaction. The presence of the two bromine atoms could also be exploited in post-heterocyclization functionalization.

Introduction of Diverse Functional Groups via Halogen-Directed Transformations

The two bromine atoms on the aromatic ring of this compound serve as valuable handles for introducing further diversity through halogen-directed transformations, primarily transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would be expected to replace one or both bromine atoms with aryl, heteroaryl, or alkyl groups. The regioselectivity of this reaction would likely be influenced by the steric hindrance imposed by the adjacent trifluoromethoxy and amino groups.

Sonogashira Coupling: The introduction of alkyne functionalities can be achieved via palladium- and copper-catalyzed Sonogashira coupling with terminal alkynes. This would yield substituted alkynyl anilines, which are versatile intermediates for further transformations.

Other Cross-Coupling Reactions: Other well-established cross-coupling reactions such as the Heck reaction (with alkenes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents) could also be applied to introduce a wide range of substituents at the positions of the bromine atoms.

| Transformation | Reagent | Potential Functional Group Introduced |

| Suzuki-Miyaura Coupling | Boronic acid (RB(OH)2) + Pd catalyst | Aryl, heteroaryl, alkyl |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) + Pd/Cu catalyst | Alkynyl |

| Heck Reaction | Alkene + Pd catalyst | Alkenyl |

Multicomponent Reactions Utilizing this compound as a Core Building Block

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The aniline functionality of this compound makes it a suitable candidate for various MCRs.

For instance, it could potentially participate in the Ugi reaction, a four-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide, to generate α-acylamino carboxamide derivatives. Another possibility is its use in the Biginelli reaction or a related MCR for the synthesis of dihydropyrimidinones or other heterocyclic structures, although the steric hindrance and electronic effects of the substituents might influence the reaction's feasibility and yield. Due to the absence of specific published research, the successful application of this compound in MCRs remains a matter of empirical investigation.

Applications of 2,4 Dibromo 6 Trifluoromethoxy Aniline As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The molecular architecture of 2,4-Dibromo-6-(trifluoromethoxy)aniline, featuring two distinct halogen atoms and an amino group, offers significant potential for the synthesis of complex organic scaffolds. The differential reactivity of the bromine atoms, influenced by the electronic effects of the amino and trifluoromethoxy substituents, can, in principle, be exploited for sequential and site-selective cross-coupling reactions. Such reactions are fundamental in modern organic synthesis for the creation of intricate molecular frameworks.

Methodologies like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atoms. Although specific examples detailing the use of this compound in the synthesis of complex organic scaffolds are not extensively documented in publicly available literature, its structure is analogous to other substituted anilines that are widely used for this purpose. The strategic placement of the functional groups allows for a stepwise elaboration of the molecule, enabling the construction of highly substituted aromatic compounds that can serve as cores for a variety of complex structures.

Role in the Design and Preparation of Agrochemical Precursors (excluding biological activity)

Halogenated and trifluoromethyl- or trifluoromethoxy-substituted anilines are a well-established class of intermediates in the agrochemical industry. The trifluoromethoxy group, in particular, is known to influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are important considerations in the design of agrochemicals.

This compound serves as a precursor for the synthesis of more complex molecules intended for agrochemical applications. The bromine atoms can be replaced through various cross-coupling reactions to introduce other functional groups, while the amino group can be transformed into a range of other functionalities, such as amides or heterocycles. Although specific synthetic pathways starting from this compound to named agrochemical precursors are not detailed in the available research, its isomer, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is a known key intermediate in the synthesis of the fungicide thifluzamide. google.com This highlights the general utility of this class of compounds in the agrochemical sector.

Intermediate in the Construction of Pharmaceutical Building Blocks (excluding biological activity)

The synthesis of active pharmaceutical ingredients (APIs) often relies on the use of versatile building blocks that allow for the systematic exploration of chemical space. Substituted anilines are crucial intermediates in the pharmaceutical industry due to their role in the synthesis of a wide array of heterocyclic and aromatic compounds that form the core of many drugs.

The structure of this compound contains several features that are desirable in pharmaceutical building blocks. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability. The bromine atoms provide handles for introducing molecular diversity through established synthetic methodologies. While specific examples of its application in the construction of pharmaceutical building blocks are not prevalent in the literature, its commercial availability as a chemical intermediate suggests its use in proprietary drug discovery and development programs.

Utility in the Development of Advanced Materials and Polymer Precursors

The unique combination of functional groups in this compound also suggests its potential utility in the field of materials science. The presence of bromine atoms allows for its incorporation into polymer chains via cross-coupling polymerization reactions. The trifluoromethoxy group can impart desirable properties to the resulting materials, such as thermal stability, chemical resistance, and specific electronic characteristics.

Anilines are also precursors to polyanilines, a class of conducting polymers. While the direct polymerization of this specific substituted aniline (B41778) is not reported, it could serve as a monomer or a co-monomer to create functional polymers with tailored properties. Furthermore, the dibromo functionality allows for the synthesis of well-defined oligomers or dendrimers that could have applications in electronics or as high-performance coatings. However, detailed research findings on the use of this compound as a precursor for advanced materials and polymers are limited.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 886499-87-2 |

| Molecular Formula | C₇H₄Br₂F₃NO |

| Molecular Weight | 334.92 g/mol |

| Appearance | Not specified in available literature |

| Purity | ≥97% (commercially available) |

Analytical Methodologies for Characterization and Monitoring of 2,4 Dibromo 6 Trifluoromethoxy Aniline

Advanced Spectroscopic Techniques for Structural Confirmation in Synthetic Research (e.g., High-Resolution NMR, Mass Spectrometry, X-ray Crystallography)

No specific High-Resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or X-ray Crystallography data for 2,4-Dibromo-6-(trifluoromethoxy)aniline was found.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Detailed protocols or findings for the purity assessment and reaction monitoring of this compound using chromatographic methods are not available.

High-Performance Liquid Chromatography (HPLC)

No established and validated HPLC methods specifically for the analysis of this compound were identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific GC-MS methods for the analysis of this compound were found in the searched literature.

Quantitative Analytical Methods for Reaction Yields and Process Control

Information regarding quantitative analytical methods for determining reaction yields and for the process control of the synthesis of this compound is not available in the public domain.

Future Research Directions and Emerging Trends in the Study of 2,4 Dibromo 6 Trifluoromethoxy Aniline

Development of More Atom-Economical and Environmentally Benign Synthetic Routes

The traditional synthesis of halogenated anilines often involves stoichiometric amounts of elemental bromine, which presents handling risks and generates significant waste streams, such as hydrogen bromide. A primary direction for future research is the development of greener synthetic methodologies that improve atom economy and reduce environmental impact.

Research efforts are anticipated to move away from conventional brominating agents toward catalytic systems. For instance, methods developed for related isomers like 2,6-dibromo-4-trifluoromethoxyaniline highlight a promising path. One such method utilizes sodium bromide or potassium bromide as the bromine source in conjunction with hydrogen peroxide as the oxidant, catalyzed by ammonium (B1175870) molybdate. google.com This approach is significantly more atom-economical and avoids the use of corrosive elemental bromine or hydrogen bromide, making it more suitable for industrial-scale production. google.com Another environmentally conscious approach employs a water-phase method, using water as the solvent and regenerating bromine from the hydrogen bromide byproduct via oxidation with hydrogen peroxide. google.com This method not only reduces the initial amount of bromine required but also allows for the recycling of the reaction mother liquor, minimizing waste. google.com

Future investigations will likely focus on adapting and optimizing these catalytic systems for the specific synthesis of 2,4-Dibromo-6-(trifluoromethoxy)aniline, exploring different catalysts, and minimizing solvent use to further enhance the sustainability of the process.

| Method | Brominating Agent/System | Key Advantages | Reference |

|---|---|---|---|

| Traditional Bromination | Elemental Bromine (Br₂) | Well-established procedure. | google.com |

| Catalytic Bromination | Metal Bromide (NaBr/KBr) + H₂O₂ | High atom economy, avoids corrosive reagents, environmentally friendlier. | google.com |

| Water-Phase Method | Br₂ (reduced amount) + H₂O₂ | Recyclable mother liquor, reduced waste, high purity and yield. | google.com |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique electronic profile of this compound—stemming from the electron-withdrawing trifluoromethoxy group and the strategically positioned bromine atoms—opens avenues for exploring novel chemical transformations. The bromine atoms at the 2- and 4-positions are susceptible to a variety of cross-coupling reactions, serving as handles for the introduction of new functional groups.

Future research will likely concentrate on leveraging this reactivity in modern synthetic transformations that have not yet been applied to this specific substrate. This includes:

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Buchwald-Hartwig reactions to explore more challenging or novel couplings, such as Sonogashira, Heck, and Stille reactions, to introduce carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms could also be exploited for sequential, site-selective functionalization.

Photoredox Catalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov Investigating the participation of this compound in photoredox-catalyzed reactions could lead to unprecedented transformations, such as C-H functionalization of coupling partners or novel annulation strategies.

Diazotization Chemistry: The primary amine functionality can be converted into a diazonium salt, a highly versatile intermediate. While diazotization is a classic transformation, its application in modern synthetic contexts, such as for initiating radical reactions or in multicomponent couplings, remains an area ripe for exploration with this substrate. wikipedia.org

The trifluoromethoxy group enhances the compound's stability and modulates the electronic properties of the aromatic ring, making it an intriguing candidate for developing novel bioactive compounds and functional materials. chemimpex.com

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, scalability, and process control. nih.gov The synthesis and subsequent derivatization of this compound are well-suited for adaptation to these platforms.

Future work in this area will involve:

Developing Continuous Flow Synthesis: Converting the optimal batch synthesis of the title compound into a fully continuous process. Flow chemistry can improve heat and mass transfer, allow for safer handling of hazardous reagents, and enable rapid reaction optimization. syrris.com For reactions involving potentially hazardous intermediates like diazonium salts, flow reactors offer significant safety advantages by minimizing the volume of reactive species present at any given time. nih.gov

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems to enable the high-throughput synthesis of analog libraries based on the this compound scaffold. nih.gov This would dramatically accelerate drug discovery and materials science research by rapidly generating a diverse set of derivatives for screening. Such automated platforms can perform sequential reactions, like an initial cross-coupling followed by an N-functionalization, without manual intervention. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Synthesis

Computational chemistry is an increasingly indispensable tool for understanding molecular properties and predicting chemical reactivity. Applying advanced computational models to this compound can provide deep insights that guide experimental work.

Future research directions in this domain include:

Density Functional Theory (DFT) Studies: Employing DFT to calculate the molecule's electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO). researchgate.net This information can help predict the regioselectivity of electrophilic and nucleophilic attacks, rationalize observed reactivity, and identify the most plausible reaction mechanisms.

Predicting Reaction Outcomes: Using computational models to predict the feasibility and potential yields of new reactions before they are attempted in the lab. This can save significant time and resources by prioritizing high-probability-of-success experiments.

In Silico Design of Derivatives: Modeling the properties of virtual derivatives of this compound to design new molecules with desired electronic or biological properties. For example, computational analysis can be used to predict charge transport properties, making it possible to design novel organic electronic materials. researchgate.net

| Computational Method/Analysis | Application for this compound | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Predicting sites for electrophilic and nucleophilic attack. | researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Understanding chemical reactivity and kinetic stability. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives for drug discovery. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.